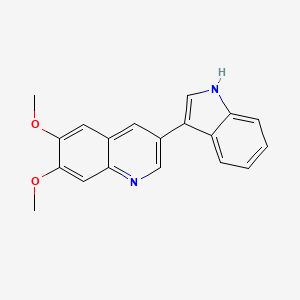
3-(1H-indol-3-yl)-6,7-dimethoxy-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(1H-Indol-3-yl)-6,7-diméthoxyquinoléine est un composé hétérocyclique qui combine les caractéristiques structurelles de l'indole et de la quinoléine. L'indole est un système hétérocyclique important que l'on retrouve dans de nombreux produits naturels et médicaments, tandis que la quinoléine est connue pour sa large gamme d'activités biologiques. La combinaison de ces deux entités dans une seule molécule peut conduire à des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-(1H-Indol-3-yl)-6,7-diméthoxyquinoléine implique généralement la construction des cycles indole et quinoléine, suivie de leur couplage. Une méthode courante est la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en conditions acides pour former le cycle indole . Le cycle quinoléine peut être synthétisé en utilisant la synthèse de Skraup, qui implique la condensation de l'aniline avec du glycérol et un oxydant tel que le nitrobenzène en présence d'un acide fort .
Méthodes de production industrielle
Les méthodes de production industrielle de la 3-(1H-Indol-3-yl)-6,7-diméthoxyquinoléine peuvent impliquer des adaptations à grande échelle des voies de synthèse décrites ci-dessus. Les optimisations en termes de rendement, de pureté et de rentabilité sont cruciales. Des catalyseurs et des réacteurs à flux continu peuvent être utilisés pour améliorer l'efficacité de la réaction et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(1H-Indol-3-yl)-6,7-diméthoxyquinoléine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de N-oxyde de quinoléine.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de dihydroquinoléine.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier en position 3.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Principaux produits formés
Oxydation : Dérivés de N-oxyde de quinoléine.
Réduction : Dérivés de dihydroquinoléine.
Substitution : Divers dérivés d'indole substitués en fonction de l'électrophile utilisé.
Applications De Recherche Scientifique
La 3-(1H-Indol-3-yl)-6,7-diméthoxyquinoléine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisée comme unité de construction pour la synthèse de molécules plus complexes.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de la 3-(1H-Indol-3-yl)-6,7-diméthoxyquinoléine implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut se lier aux enzymes, aux récepteurs et à l'ADN, affectant ainsi leur fonction.
Voies impliquées : Il peut moduler les voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose et l'inflammation.
Mécanisme D'action
The mechanism of action of 3-(1H-Indol-3-yl)-6,7-dimethoxy-quinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(1H-Indol-3-yl)-2-phényl-1H-benzo[f]quinoléine : Structure similaire avec un groupe phényle en position 2.
3-(1H-Indol-3-yl)-4-(pyrazolo[3,4-c]quinoléine) : Contient un cycle pyrazolo fusionné au groupement quinoléine.
Unicité
La 3-(1H-Indol-3-yl)-6,7-diméthoxyquinoléine est unique en raison de la présence de groupes méthoxy en positions 6 et 7 du cycle quinoléine, qui peuvent influencer ses propriétés électroniques et sa réactivité. Cette caractéristique structurelle peut améliorer son activité biologique et sa sélectivité par rapport à d'autres composés similaires .
Propriétés
Formule moléculaire |
C19H16N2O2 |
|---|---|
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C19H16N2O2/c1-22-18-8-12-7-13(10-20-17(12)9-19(18)23-2)15-11-21-16-6-4-3-5-14(15)16/h3-11,21H,1-2H3 |
Clé InChI |
CTHPHODXZDFNPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















